Comparative Freeze-Denaturation Protection in Myofibrillar Protein Stability
In a head-to-head comparison assessing the protection of carp myofibrils against freeze-denaturation during frozen storage, TRIS maleate buffer demonstrated superior retention of ATPase activity and solubility compared to Tris-HCl and phosphate buffers. Specifically, at 50 mM concentration, the extent of decrease in both solubility and ATPase activity was smallest with TRIS maleate and phosphate buffers, respectively, while Tris-HCl led to marked decreases in both indices within 3 weeks [1].
| Evidence Dimension | Freeze-Denaturation Protection (Solubility & ATPase Activity) |
|---|---|
| Target Compound Data | Smallest decrease in solubility; ATPase activity decreased while solubility was retained [1] |
| Comparator Or Baseline | Tris-HCl buffer (50 mM): Marked decrease in both solubility and ATPase activity within 3 weeks; Phosphate buffer (50 mM): Similar denaturation pattern but ATPase activity better retained [1] |
| Quantified Difference | TRIS maleate minimized solubility loss; Tris-HCl caused rapid denaturation (marked decrease in both indices within 3 weeks) [1] |
| Conditions | Carp myofibrils stored at -4, -11, and -26 °C in 5 mM and 50 mM buffer concentrations without neutral salts [1] |
Why This Matters
For researchers studying protein stability under frozen conditions, TRIS maleate offers demonstrably better protection against freeze-induced denaturation than Tris-HCl, reducing experimental variability in long-term storage assays.
- [1] Ueda N, Kosugi T, Kitazawa H, Inoue N, Shinano H. Changes in ATPase activity and solubility of carp myofibrils during frozen storage under three different buffer conditions. Bulletin of the Faculty of Fisheries, Hokkaido University. 1996;47(1):1-11. View Source
